1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These fluorinated groups are known to impart unique chemical and physical properties, making the compound of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Difluoromethoxy Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. A common method is the reaction of phenol with difluoromethyl ether in the presence of a base.
Coupling with Trifluorobutane-1,3-dione: The difluoromethoxy-substituted phenyl compound is then coupled with trifluorobutane-1,3-dione. This step often requires a catalyst, such as a palladium complex, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione undergoes several types of chemical reactions:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction Reactions: The carbonyl groups in the butane-1,3-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products
Substitution: Halogenated derivatives, nitro compounds, and sulfonated products.
Reduction: Alcohols and diols.
Oxidation: Carboxylic acids and ketones.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-[3-(Difluoromethyl)phenyl]-4,4,4-trifluorobutane-1,3-dione: Contains a difluoromethyl group instead of a difluoromethoxy group.
1-[3-(Fluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione: Features a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
1-[3-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c12-10(13)19-7-3-1-2-6(4-7)8(17)5-9(18)11(14,15)16/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKIWPPRPRMYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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